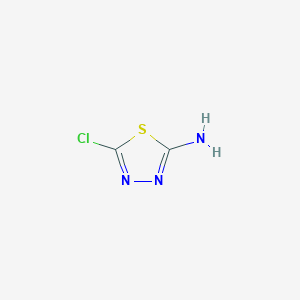

5-Chloro-1,3,4-thiadiazol-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGJORQBYBKWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310745 | |

| Record name | 5-chloro-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37566-40-8 | |

| Record name | 5-Chloro-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37566-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037566408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37566-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,4-thiadiazol-2-amine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and an electron-withdrawing chloro substituent, makes it a valuable intermediate for the synthesis of a wide array of derivatives with diverse pharmacological activities.[1] The 1,3,4-thiadiazole scaffold is a known pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanisms.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the formation of the thiadiazole ring from acyclic precursors and the modification of a pre-existing thiadiazole ring.

Pathway 1: Diazotization of 2,5-Diamino-1,3,4-thiadiazole

A key and well-documented method for the synthesis of this compound involves a two-step process starting from 2,5-diamino-1,3,4-thiadiazole. This process includes the diazotization of one of the amino groups, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a chlorine atom.[1][5]

Logical Relationship of Pathway 1

Caption: Diazotization and Sandmeyer reaction pathway.

Experimental Protocol:

A detailed protocol for this pathway is described in U.S. Patent 2,891,961.[5]

-

Diazotization: 2,5-Diamino-1,3,4-thiadiazole hydrochloride hydrate is dissolved in cold, concentrated hydrochloric acid. A concentrated aqueous solution of sodium nitrite is then added while maintaining a low temperature. This step generates the intermediate 5-amino-2-(1,3,4-thiadiazolyl)diazonium chloride.[5]

-

Chlorination (Sandmeyer Reaction): The reaction mixture containing the diazonium salt is heated. This causes the elimination of nitrogen gas and the substitution of the diazonium group with a chloro group, yielding 2-amino-5-chloro-1,3,4-thiadiazole. The presence of a copper catalyst, such as cuprous chloride (CuCl), facilitates this step.[5]

-

Isolation: The reaction mixture is then cooled, and the pH is adjusted to 9.15 with concentrated ammonia, causing the product to crystallize. The solid product is collected by filtration, washed with cold water, and dried.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,5-Diamino-1,3,4-thiadiazole | [5] |

| Reagents | Sodium nitrite, Hydrochloric acid, Copper catalyst | [5] |

| Reaction Temperature | Diazotization: Cold; Chlorination: 80°C | [5] |

| Yield | 88.6% of theoretical | [5] |

Pathway 2: Cyclization of Thiosemicarbazide with a Chlorinating Agent

A common and versatile method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives is the cyclization of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent.[1][2] For the direct synthesis of this compound, a chlorinating agent such as phosphoryl chloride (POCl₃) can be used.[1]

Experimental Workflow for Pathway 2

Caption: Direct synthesis from thiosemicarbazide.

Experimental Protocol:

While a specific, detailed protocol for the direct synthesis of this compound using this method is not extensively detailed in the provided search results, a general procedure can be inferred from the synthesis of similar compounds.[6]

-

Reaction Setup: Thiosemicarbazide is reacted with phosphoryl chloride under reflux conditions.[1]

-

Reaction Monitoring: The reaction is monitored for completion.

-

Workup: After the reaction is complete, the mixture is carefully quenched with water and then heated to reflux to hydrolyze any remaining phosphoryl chloride.

-

Isolation: The reaction mixture is cooled and neutralized with a base (e.g., 50% NaOH solution) to a pH of 8. The resulting precipitate is collected by filtration.[6]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[6]

Quantitative Data for a Similar Synthesis (5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine):

| Parameter | Value | Reference |

| Starting Materials | 2-Chlorobenzoic acid, Thiosemicarbazide | [6] |

| Cyclizing/Dehydrating Agent | POCl₃ | [6] |

| Reaction Temperature | 75°C, then reflux | [6] |

| Yield | 88% | [6] |

Alternative One-Pot Synthesis Methods

To avoid the use of toxic reagents like POCl₃, alternative one-pot synthesis methods have been developed for 2-amino-1,3,4-thiadiazole derivatives. These often involve the reaction of a carboxylic acid and thiosemicarbazide in the presence of a milder dehydrating agent.

-

Polyphosphate Ester (PPE): PPE has been shown to be an effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide under mild conditions (temperatures not exceeding 85°C).[2]

-

Phosphorus Pentachloride (PCl₅): A solid-phase reaction using PCl₅ as a catalyst for the reaction between a carboxylic acid and thiosemicarbazide has been reported to give high yields (over 91%) of 2-amino-5-substituted-1,3,4-thiadiazoles.[7]

Signaling Pathway of One-Pot Synthesis

Caption: One-pot synthesis of 2-amino-1,3,4-thiadiazoles.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the diazotization of 2,5-diamino-1,3,4-thiadiazole being a high-yield and well-documented method. Direct cyclization of thiosemicarbazide with a chlorinating agent like phosphoryl chloride also presents a viable route. For the synthesis of the broader class of 2-amino-1,3,4-thiadiazole derivatives, greener and more efficient one-pot methods using reagents such as polyphosphate ester and phosphorus pentachloride are gaining prominence. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The versatility of the 2-amino-5-chloro-1,3,4-thiadiazole core ensures its continued importance in the development of new therapeutic agents.

References

- 1. This compound | 37566-40-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 6. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. The presence of a chlorine atom and an amine group on the thiadiazole ring provides reactive sites for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₂ClN₃S | N/A |

| Molecular Weight | 135.58 g/mol | [1] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in DMSO, very slightly soluble in Methanol | [2] |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any potential drug candidate. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common synthetic route for this compound involves the cyclization of a thiosemicarbazide derivative. A general procedure is as follows:

-

Reaction Setup: To a solution of thiosemicarbazide in a suitable solvent (e.g., ethanol), add an equimolar amount of a chlorinating agent.

-

Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.

An alternative two-step method involves the diazotization of 2,5-diamino-1,3,4-thiadiazole followed by thermal decomposition of the resulting diazonium salt in the presence of a chloride source.[1]

Determination of Melting Point

The melting point of a compound is a crucial indicator of its purity.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[1][2][3] A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound.[1]

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa value, which indicates the acidity or basicity of a compound, can be determined by potentiometric titration or UV-Vis spectroscopy.

-

Potentiometric Titration: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.[4][5]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound is recorded in a series of buffer solutions with different pH values. The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Sample Preparation: A known amount of this compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a separatory funnel.

-

Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][7]

Biological Activity and Potential Mechanisms of Action

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[8][9] While the specific signaling pathways for this compound are not yet fully elucidated, studies on structurally similar compounds suggest several potential mechanisms of action.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms:

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells. This may involve the activation of caspases and modulation of the Bcl-2 family of proteins.[10]

-

Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cell proliferation.[8]

-

Enzyme Inhibition: 1,3,4-thiadiazoles can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases and topoisomerases. The inhibition of the PI3K/AKT/mTOR signaling pathway is one such reported mechanism.[11]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to some established anticancer drugs.[12][13]

Visualizations

Experimental Workflow: Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Plausible Anticancer Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the anticancer activity of a 5-substituted-1,3,4-thiadiazol-2-amine derivative, focusing on the induction of apoptosis and cell cycle arrest.

Caption: Plausible Anticancer Mechanism.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a scaffold in the development of new therapeutic agents. Its physicochemical properties, coupled with the diverse biological activities of its derivatives, make it a subject of ongoing research. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists working in the field of drug discovery and development. Further investigation into the specific molecular targets and signaling pathways of this compound and its derivatives will be crucial in realizing their full therapeutic potential.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. bepls.com [bepls.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-1,3,4-thiadiazol-2-amine

CAS Number: 37566-40-8

This technical guide provides a comprehensive overview of 5-Chloro-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, properties, synthesis, and analytical characterization methods.

Chemical Identification and Properties

This compound is a substituted thiadiazole, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The presence of a chloro group at position 5 and an amino group at position 2 makes it a versatile building block in medicinal chemistry and materials science.[1]

A summary of its key identification and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 37566-40-8 | [2] |

| Molecular Formula | C₂H₂ClN₃S | [2] |

| Molecular Weight | 135.58 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-5-chloro-1,3,4-thiadiazole | [2] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 188-192 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other organic solvents. |

Synthesis

The synthesis of 2-amino-1,3,4-thiadiazole derivatives, including the 5-chloro substituted analog, typically involves the cyclization of a thiosemicarbazide precursor with a suitable carboxylic acid derivative. A common and effective method utilizes a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the ring closure.

General Experimental Protocol for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles:

A mixture of the appropriate substituted carboxylic acid and thiosemicarbazide is treated with a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid. The reaction mixture is typically heated to facilitate the cyclization. Upon completion, the reaction is quenched by pouring it into cold water or an ice bath, which precipitates the crude product. The solid is then collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol.

For the synthesis of the title compound, a plausible starting material would be a derivative that can introduce the chloro group at the 5-position.

References

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 5-Chloro-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 5-Chloro-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis based on the spectral data of closely related 1,3,4-thiadiazole derivatives. This information serves as a robust predictive framework for its characterization.

Introduction

This compound is a five-membered heterocyclic ring containing a sulfur atom, two nitrogen atoms, a chlorine atom, and an amine group. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the reactive amine group and the chloro substituent makes this compound a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. Accurate spectral characterization is paramount for confirming the structure and purity of this key intermediate.

Predicted Spectroscopic Data

The following tables summarize the expected spectral data for this compound based on the analysis of structurally similar compounds found in the literature.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compounds |

| N-H (Amine) | Stretching | 3072 - 3400 | 5-[substituted]-1,3,4-thiadiazol-2-amines[1] |

| C=N (Thiadiazole ring) | Stretching | 1590 - 1636 | 5-[substituted]-1,3,4-thiadiazol-2-amines[1] |

| C-S-C (Thiadiazole ring) | Stretching | 812 - 854 | 5-[substituted]-1,3,4-thiadiazol-2-amines[1] |

| C-Cl | Stretching | 681 - 687 | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine[1] |

¹H NMR Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides information about the chemical environment of protons in a molecule.

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Reference Compounds |

| -NH₂ | Singlet | ~7.26 - 7.45 | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine[1] |

Note: The chemical shift of the amine protons is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference Compounds | | :--- | :--- | | C-NH₂ (Thiadiazole ring) | 148 - 169 | 5-[substituted]-1,3,4-thiadiazol-2-amines[1] | | C-Cl (Thiadiazole ring) | 148 - 169 | 5-[substituted]-1,3,4-thiadiazol-2-amines[1] |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₂H₂ClN₃S), the expected molecular weight is 135.58 g/mol .

| Ion | Expected m/z | Notes | Reference Compounds |

| [M]⁺ | 135/137 | Molecular ion peak, showing isotopic pattern for chlorine. | Based on molecular formula |

| [M+H]⁺ | 136/138 | Protonated molecular ion, commonly observed in ESI or CI. | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine showed a [M+H]⁺ peak.[1] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on methods reported for similar compounds.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: A Bruker Alpha FT-IR spectrometer or a similar instrument is used.[1]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆.

-

Instrumentation: A 400 MHz NMR spectrometer or an instrument with a similar field strength is commonly used.[2]

-

Data Acquisition:

-

¹H NMR: Spectra are recorded to observe the chemical shifts and multiplicities of the proton signals.

-

¹³C NMR: Spectra are recorded to identify the chemical shifts of the carbon atoms.

-

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: An Agilent 1200 series LC-Micromass zQ spectrometer or a similar liquid chromatography-mass spectrometry (LC-MS) system is often employed.[1]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Techniques

Caption: Logical flow from spectroscopic techniques to structural confirmation.

Conclusion

While direct experimental spectral data for this compound remains elusive in readily available literature, a comprehensive and predictive spectral profile can be constructed based on the analysis of closely related analogs. This guide provides researchers and scientists with the expected FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry characteristics, along with standardized experimental protocols. These predictive data and methodologies offer a solid foundation for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.

References

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and diverse biological activities have captivated the attention of researchers for decades, leading to the development of numerous compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, including its synthesis, key biological activities, and the underlying mechanisms of action, with a focus on its potential in anticancer and antimicrobial drug development.

Chemical Synthesis of the 1,3,4-Thiadiazole Core

The synthesis of the 1,3,4-thiadiazole ring is versatile, with several established methods for its construction. The most common approaches involve the cyclization of thiosemicarbazide or its derivatives with various electrophilic reagents.

A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides.[1] Another prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.[2][3]

Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole

This protocol describes a solid-phase reaction for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[3]

Materials:

-

Thiosemicarbazide

-

Substituted benzoic acid (aromatic acid)

-

Phosphorus pentachloride (PCl₅)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired aromatic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).

-

Grind the mixture evenly at room temperature until the starting materials are completely consumed (monitor by TLC).

-

Allow the reaction mixture to stand to obtain the crude product.

-

Transfer the crude product to a beaker and add 10% sodium carbonate solution until the pH of the mixture reaches 8-8.2.

-

Filter the resulting mixture to collect the solid product.

-

Dry the filter cake and recrystallize it from a 1:2 mixture of DMF and water to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, making it a highly attractive core for drug design.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives in Cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][7][8]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and is often overexpressed in various cancers. 1,3,4-thiadiazole derivatives have been designed to inhibit EGFR signaling, thereby blocking downstream pathways like Ras/Raf/MEK/ERK.[9][10][11][12][13]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of selected 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-(4-Chlorophenyl)amino-5-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 2.32 | [4] |

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [5] |

| Spiro-1 | Spiro-acenaphthylene tethered | RXF393 (Renal) | 7.01 | [6] |

| 1o | 2-amino-5-(4-chlorophenyl) | HepG2 (Liver) | Not specified | [14] |

Antimicrobial Activity

The 1,3,4-thiadiazole core is also a prominent feature in many compounds with significant antibacterial and antifungal properties.[15][16][17] These derivatives often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Antimicrobial Activity Data:

The following table presents the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 14a | Tetranorlabdane with a free amino group | Bacillus polymyxa | 2.5 | [18] |

| 21b | Gallic acid amide with a 4-fluorophenyl group | Vibrio harveyi | 31.3 | [18] |

| 8d, 8e | Oxygenated substituents on the phenyl ring | Aspergillus niger | 32-42 | [15] |

| 38c, 38e, 38f | Varied substitutions | Staphylococcus aureus, Escherichia coli, Aspergillus niger | 25 | [15] |

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well plates

-

1,3,4-Thiadiazole derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Agar Disk Diffusion (Kirby-Bauer) Test for Antimicrobial Susceptibility

The agar disk diffusion test is a standard method used to determine the susceptibility of bacteria to various antimicrobial agents.[23][24][25][26]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile swabs

-

1,3,4-Thiadiazole derivatives (test compounds) impregnated on sterile paper disks

-

Standard antibiotic disks (positive control)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Aseptically place the paper disks impregnated with the test compounds and the standard antibiotic onto the surface of the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zones of inhibition around each disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on established guidelines.

Conclusion

The 1,3,4-thiadiazole core continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. Its synthetic accessibility and the wide array of biological activities associated with its derivatives make it a cornerstone in modern medicinal chemistry. The ability of 1,3,4-thiadiazole-based compounds to modulate key signaling pathways in cancer and effectively inhibit microbial growth underscores their immense potential for the development of novel drugs to address significant unmet medical needs. Further exploration of this versatile heterocyclic system is certain to yield even more promising drug candidates in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

- 22. MTT (Assay protocol [protocols.io]

- 23. asm.org [asm.org]

- 24. academic.oup.com [academic.oup.com]

- 25. hardydiagnostics.com [hardydiagnostics.com]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Significance of the =N-C-S Moiety in Thiadiazoles: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Central to its biological prowess is the exocyclic =N-C-S (isothiourea) moiety, a unique structural and electronic feature that governs the molecule's interactions with biological targets. This technical guide provides an in-depth exploration of this moiety's significance, summarizing key biological data, detailing experimental protocols for its evaluation, and visualizing its role in critical signaling pathways.

Core Physicochemical and Structural Importance of the =N-C-S Moiety

The biological activities of 1,3,4-thiadiazole derivatives are fundamentally linked to the physicochemical properties endowed by the =N-C-S group.[3][4] This moiety is not merely a passive linker but an active pharmacophoric element.

-

Hydrogen Bonding and Target Interaction: The arrangement of nitrogen and sulfur atoms within the =N-C-S linkage creates a potent hydrogen-binding domain and a two-electron donor system.[5] Molecular docking studies consistently reveal that the nitrogen atoms of the thiadiazole ring can form crucial hydrogen bonds with amino acid residues (such as Serine and Threonine) in the active sites of enzymes, anchoring the molecule for effective inhibition.[6][7]

-

Lipophilicity and Bioavailability: The presence of the sulfur atom imparts significant lipophilicity to the molecule.[5][8] This property is critical for enhancing the compound's ability to cross biological membranes, a key factor for good oral absorption and bioavailability.[9] The mesoionic character of the 1,3,4-thiadiazole ring further facilitates this membrane traversal, allowing the compounds to reach their intracellular targets effectively.[9][10]

-

Bioisosterism and Structural Mimicry: The thiadiazole ring is a well-established bioisostere of the pyrimidine ring.[9][10] This structural similarity allows thiadiazole derivatives to act as mimics of endogenous pyrimidines, enabling them to interfere with fundamental biological processes such as nucleic acid synthesis. This mimicry is a key strategy in the development of anticancer and antimicrobial agents.[6][9]

Key Pharmacological Activities and Quantitative Data

The versatility of the =N-C-S moiety has led to the development of thiadiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[11][12]

Anticancer Activity

Thiadiazole derivatives have demonstrated significant efficacy against a multitude of cancer cell lines. Their mechanisms often involve the inhibition of key kinases that regulate cell growth, proliferation, and survival.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class/Derivative | Target Cell Line(s) | IC50 (µM) | Mechanism/Target | Reference(s) |

| Ciprofloxacin-based hybrids | MCF-7 (Breast) | 3.26 - 15.7 | Not specified | [9] |

| Ciprofloxacin-based hybrids | A549 (Lung) | 2.79 | Not specified | [9] |

| Honokiol-based hybrids | A549 (Lung) | 1.62 - 2.62 | Not specified | [9] |

| 1,3,4-thiadiazole-coumarin | MCF-7 (Breast) | 1.52 | LSD1 Inhibition | [9] |

| 1,3,4-thiadiazole-coumarin | HCT-116 (Colon) | 10.3 | LSD1 Inhibition | [9] |

| EGFR Inhibitor Hybrid | HePG-2 (Liver) | 3.31 - 9.31 | EGFR Inhibition | [9] |

| EGFR Inhibitor Hybrid | MCF-7 (Breast) | 3.31 - 9.31 | EGFR Inhibition | [9] |

| Nitrothiazole-Thiadiazole | K562 (Leukemia) | 7.4 | Abl Kinase Inhibition | [8] |

| Nitrothiazole-Thiadiazole | HeLa (Cervical) | 12.4 - 14.1 | Not specified | [8] |

| DHEA-fused 1,2,3-thiadiazole | T47D (Breast) | 0.042 - 0.058 | Not specified | [10] |

| DHFR Inhibitors | Various Cancer Lines | 0.04 - 1.00 | DHFR Inhibition | [6] |

Antimicrobial and Antifungal Activity

The ability of the thiadiazole core to mimic natural metabolites also makes it a potent scaffold for antimicrobial agents.

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Azetidinone-containing | Mycobacterium tuberculosis H37Rv | 6 - 25 | [5] |

| Cinnamate-based | Klebsiella pneumoniae | 31.25 | [11] |

| 1,3,4-thiadiazole-2-sulfonamides | Plasmodium falciparum (pfCA inhibition, Kᵢ value) | 0.192 - 6.867 | [13] |

Signaling Pathways and Mechanisms of Action

The =N-C-S moiety is integral to the interaction of thiadiazole derivatives with specific molecular targets, often leading to the modulation of critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

Many thiadiazole compounds function as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer. By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK/ERK.

Modulation of the PI3K/Akt Pathway

The Akt signaling pathway is another critical regulator of cell survival and proliferation that is frequently dysregulated in cancer. Certain thiadiazole derivatives have been shown to induce apoptosis by suppressing the activity of Akt.[14]

Experimental Protocols and Workflow

The evaluation of thiadiazole derivatives involves a standardized workflow, from initial cytotoxicity screening to specific enzyme inhibition assays and computational analysis.

Generalized Experimental Workflow

A typical research workflow for assessing the biological significance of a novel thiadiazole series involves synthesis, in vitro screening for biological activity, and in silico studies to elucidate the mechanism of action.

Key Experimental Methodologies

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.[11][12]

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of the thiadiazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment media and add 10-50 µL of MTT solution (typically 0.5 mg/mL in PBS or serum-free media) to each well.[11][15]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[9][15]

-

Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[15]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9][12]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.

-

This is another common fluorescence- or absorbance-based assay to measure cell viability and cytotoxicity.

-

Principle: The active ingredient, resazurin, is a non-fluorescent blue dye that is reduced to the highly fluorescent pink compound, resorufin, by the metabolic activity of viable cells.[3][5]

-

Protocol:

-

Cell Culture: Plate and treat cells with the test compounds in a 96-well microplate as described for the MTT assay.

-

Reagent Addition: Add Alamar Blue reagent directly to the culture medium in each well, typically at 10% of the total volume (e.g., 10 µL for a 100 µL culture volume).[5][17]

-

Incubation: Incubate the plate at 37°C for 1-4 hours (or longer for higher sensitivity), protected from direct light.[3][5]

-

Measurement: Measure the fluorescence (Excitation: 540-570 nm, Emission: 580-610 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[3][17]

-

Analysis: Plot the relative fluorescence units (RFU) or absorbance against the compound concentration to determine IC50 values.

-

This is a standard method for determining the antimicrobial susceptibility of bacteria.

-

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The compound diffuses into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear circular zone of inhibition around the disk.[1][18]

-

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate 60 degrees each time.[2][18]

-

Disk Application: Aseptically apply the thiadiazole-impregnated disks to the surface of the agar. Ensure disks are placed at least 24 mm apart.[1][2]

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or caliper.

-

Interpretation: Compare the zone diameter to standardized charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant to the compound.[1]

-

Conclusion and Future Outlook

The =N-C-S moiety is a cornerstone of the 1,3,4-thiadiazole scaffold's remarkable biological versatility. Its unique ability to engage in hydrogen bonding, enhance lipophilicity, and act as a bioisosteric mimic allows for potent and diverse pharmacological activities. The data clearly indicate that thiadiazole derivatives are highly promising candidates for anticancer and antimicrobial drug development, with demonstrated activity against key molecular targets. Future research should focus on optimizing the substituents around the thiadiazole core to improve target specificity, enhance potency, and reduce off-target toxicity, leveraging the foundational significance of the =N-C-S moiety to design the next generation of therapeutics.

References

- 1. microbenotes.com [microbenotes.com]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchhub.com [researchhub.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. promega.com.cn [promega.com.cn]

- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5.6. MTT Cell Viability Assay [bio-protocol.org]

- 16. broadpharm.com [broadpharm.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. asm.org [asm.org]

- 19. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these, the 2-amino-1,3,4-thiadiazole core has been a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and early history of 2-amino-1,3,4-thiadiazole derivatives, detailing key synthetic methodologies, presenting quantitative data for seminal compounds, and illustrating relevant biological pathways and experimental workflows.

Early Synthetic Approaches and Key Derivatives

The initial synthesis of the 2-amino-1,3,4-thiadiazole core and its simple derivatives primarily involved the cyclization of thiosemicarbazide or its derivatives with various reagents. These early methods laid the foundation for the vast library of compounds that exist today.

One of the earliest and most straightforward methods involves the reaction of thiosemicarbazide with an aliphatic or aromatic acid in the presence of a dehydrating agent, such as polyphosphoric acid or sulfuric acid.[1] This approach allows for the introduction of various substituents at the 5-position of the thiadiazole ring, corresponding to the R-group of the carboxylic acid used.

A notable early patent from 1957 describes a commercially practical process for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles by heating thiosemicarbazide with an aliphatic acid in the presence of polyphosphoric acid, achieving good yields and high purity.[1] Another established method involves the oxidative cyclization of aldehyde thiosemicarbazones using ferric chloride.

The following tables summarize quantitative data for some of the early and historically significant 2-amino-1,3,4-thiadiazole derivatives.

Table 1: Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles via Acid-Catalyzed Cyclization of Thiosemicarbazide [1]

| 5-Substituent (Alkyl Group) | Carboxylic Acid Used | Yield (%) |

| Methyl | Acetic Acid | 89.1 |

| Ethyl | Propionic Acid | 92.5 |

| Isobutyl | Isovaleric Acid | - |

| (Unsubstituted) | Formic Acid | ~71 |

Table 2: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

| 5-Substituent (Aryl Group) | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | Benzoic acid and thiosemicarbazide | - | 215-217 | |

| 4-Chlorophenyl | 4-Chlorobenzoic acid and thiosemicarbazide | 85 | 224-226 | |

| 4-Nitrophenyl | 4-Nitrobenzoic acid and thiosemicarbazide | 82 | 280-282 | |

| 2-Hydroxyphenyl | Salicylic acid and thiosemicarbazide | 76 | 224-225 | [2] |

Table 3: Synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole and its Derivatives

| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Thiosemicarbazide and Carbon Disulfide | 90 | 242-244 | [3] |

| 2-Methylamino-5-mercapto-1,3,4-thiadiazole | 4-Methylthiosemicarbazide and Carbon Disulfide | 85 | 185-186 | [3] |

| 2-Phenylamino-5-mercapto-1,3,4-thiadiazole | 4-Phenylthiosemicarbazide and Carbon Disulfide | 80 | 208-210 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the early literature, providing a practical guide to the synthesis of these foundational compounds.

Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole[1]

Materials:

-

Propionic acid (92.6 parts)

-

Commercial polyphosphoric acid (215 parts)

-

50% aqueous hypophosphorous acid (1 part)

-

Thiosemicarbazide (91 parts)

-

Ammonium hydroxide

-

Water

Procedure:

-

A mixture of propionic acid, polyphosphoric acid, and hypophosphorous acid is prepared.

-

Thiosemicarbazide is added to the mixture.

-

The reaction mixture is heated with stirring to a temperature between 102°C and 111°C for 1.5 hours.

-

The reaction mixture is then "drowned" in 500 parts of water.

-

The mixture is neutralized with ammonium hydroxide.

-

The reaction mixture is filtered at room temperature.

-

The resulting filter cake of 2-amino-5-ethyl-1,3,4-thiadiazole is washed with water and dried.

-

An approximate yield of 92.5% is obtained.

Protocol 2: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole[3]

Materials:

-

Thiosemicarbazide (45.5 grams)

-

Carbon disulfide (45 grams)

-

Aqueous mother liquor from a previous reaction (300 ml)

-

Water

Procedure:

-

In an apparatus equipped with a stirrer, reflux condenser, and a means to regulate pressure, 300 ml of an aqueous mother liquor from a previous reaction and 45.5 grams of thiosemicarbazide are combined.

-

The mixture is heated to 75°C.

-

Carbon disulfide is then dosed into the mixture over a period of 4 hours.

-

The mixture is subsequently heated for an additional hour at 90°C.

-

The solution is then allowed to cool.

-

The precipitated 2-amino-5-mercapto-1,3,4-thiadiazole is filtered off with suction.

-

The solid product is washed with a small amount of water and dried.

-

A yield of approximately 90% is obtained, with a melting point of 242-244°C.

Visualizing Key Processes

To better understand the synthesis and mechanism of action of these compounds, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key biological pathway they modulate.

Caption: General experimental workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfonamide drugs.

Mechanism of Action: The Folate Pathway Connection

The discovery of the antimicrobial properties of sulfonamides in the 1930s was a watershed moment in medicine. Many of these early antibacterial agents were, in fact, derivatives of sulfanilamide, and later research would reveal that their mechanism of action involved the inhibition of folic acid synthesis in bacteria. The 2-amino-1,3,4-thiadiazole scaffold proved to be an effective bioisostere for the p-aminobenzoic acid (PABA) portion of folic acid.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate.[4][5] Sulfonamide drugs containing the 2-amino-1,3,4-thiadiazole moiety act as competitive inhibitors of DHPS.[4][5] By mimicking the natural substrate, PABA, these drugs bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleic acids (DNA and RNA).[5] Its depletion ultimately leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.[5]

Conclusion

The discovery and early development of 2-amino-1,3,4-thiadiazole derivatives marked a significant advancement in the field of medicinal chemistry. The straightforward and versatile synthetic routes, coupled with the potent and diverse biological activities of the resulting compounds, have cemented the importance of this heterocyclic core. From their initial exploration as antimicrobial agents targeting the folate biosynthesis pathway to their current investigation in a wide array of therapeutic areas, the legacy of these early discoveries continues to inspire the design and development of new and improved drugs. This technical guide serves as a foundational resource for researchers, providing historical context, practical synthetic methodologies, and a deeper understanding of the mechanisms that underpin the enduring relevance of the 2-amino-1,3,4-thiadiazole scaffold.

References

- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 2. connectjournals.com [connectjournals.com]

- 3. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Chloro-1,3,4-thiadiazol-2-amine. Due to the limited publicly available data for this specific compound, this guide also incorporates data from closely related analogs, namely 2-amino-1,3,4-thiadiazole and 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole, to provide a predictive understanding of its physicochemical properties. The 1,3,4-thiadiazole ring is a stable scaffold found in numerous pharmacologically active molecules[1][2].

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its analogs is presented in Table 1. This data is crucial for understanding the compound's behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-1,3,4-thiadiazole | 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole |

| Molecular Formula | C₂H₂ClN₃S[3] | C₂H₃N₃S | C₈H₆ClN₃S[4] |

| Molecular Weight | 135.58 g/mol [3] | 101.13 g/mol | 211.67 g/mol [4] |

| Appearance | - | Powder | Colorless crystalline solid[5] |

| Melting Point | - | 188-191 °C (decomposes) | 192-195 °C[6] |

| Predicted Boiling Point | - | - | 393.8±44.0 °C[6] |

| Predicted Density | - | - | 1.461±0.06 g/cm³[6] |

| Storage Temperature | - | - | 2–8 °C under inert gas[6] |

Solubility Profile

Table 2: Solubility Data for this compound Analogs

| Compound | Solvent | Solubility | Reference |

| 2-Amino-1,3,4-thiadiazole | Water | 25 mg/mL (clear, colorless solution) | |

| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Chloroform | Soluble | [5] |

| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Dichloromethane | Soluble | [5] |

Based on this information, it can be inferred that this compound is likely to exhibit some solubility in polar organic solvents. Its solubility in aqueous media may be limited but could be influenced by pH due to the basic nature of the amino group.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaker within a constant temperature environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of the compound in the respective solvent.

References

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [mdpi.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 37566-40-8 | Benchchem [benchchem.com]

- 4. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Chloro-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel derivatives from the versatile starting material, 5-Chloro-1,3,4-thiadiazol-2-amine. This key intermediate is instrumental in the development of a wide array of therapeutic agents due to its role in producing compounds with antibacterial, antifungal, and anticancer properties.[1][2][3][4][5]

Introduction

The 1,3,4-thiadiazole ring is a critical pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a broad spectrum of biological activities.[3][4][5] this compound serves as a valuable building block for creating diverse molecular architectures. The presence of a reactive chlorine atom at the 5-position and an amino group at the 2-position allows for a variety of chemical modifications, leading to the synthesis of novel compounds with potential therapeutic applications. These derivatives have shown promise as antimicrobial and anticancer agents.[2][4][6]

Synthetic Pathways and Methodologies

Several synthetic strategies can be employed to generate novel derivatives from this compound. Common approaches include the formation of Schiff bases, N-acylation followed by nucleophilic substitution, and the construction of fused heterocyclic systems.

A prevalent and effective method involves a two-step process:

-

N-acylation: The amino group of this compound is first acylated, typically with a haloacetyl chloride such as chloroacetyl chloride, to form an intermediate N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide derivative.[6][7]

-

Nucleophilic Substitution: The chlorine atom on the acetyl group is then displaced by a variety of nucleophiles, such as substituted piperazines or other secondary amines, to yield the final target compounds.[6][7]

This versatile approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following are representative protocols for the synthesis of novel derivatives from this compound.

Protocol 1: Synthesis of 2-Chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes the N-acylation of this compound with chloroacetyl chloride.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Anhydrous sodium acetate

-

Dry acetone

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

To a solution of this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL) in a round-bottom flask, add chloroacetyl chloride (10 mmol) dropwise with stirring in the cold.[6]

-

Stir the reaction mixture for 1 hour at room temperature.[6]

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water (100 mL).[6]

-

Filter the resulting precipitate using a Buchner funnel, wash it with water, and dry it.[6]

-

Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide.

Protocol 2: Synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-(4-substituted-piperazin-1-yl)acetamide Derivatives

This protocol outlines the nucleophilic substitution of the chloroacetamide intermediate with a substituted piperazine.

Materials:

-

2-Chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide

-

Substituted piperazine (e.g., 1-methylpiperazine)

-

Triethylamine (TEA)

-

Dry benzene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-Chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), the appropriate substituted piperazine (2.6 mmol), and a catalytic amount of triethylamine is refluxed in dry benzene (100 mL) for 16-20 hours.[6]

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Filter the mixture to remove any precipitate and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from ethanol to yield the pure product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.

Table 1: Synthesis and Yield of Representative 1,3,4-Thiadiazole Derivatives

| Compound ID | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2 | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, Anhydrous sodium acetate | 1 | 87 | - | [6] |

| 4a | Compound 2 | 1-Methylpiperazine, TEA | 18 | 74 | 168-170 | [6] |

| 4e | Compound 2 | 1-(2-Ethoxyphenyl)piperazine, TEA | 19 | 85 | 200-202 | [6] |

| 2a | 5-Methyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, Trimethylamine | 1 | - | - | [7] |

| 2a (final) | Compound 2a | 1-Methylpiperazine, K2CO3 | 5 | 78 | 155-157 | [7] |

Table 2: In Vitro Cytotoxic Activity (IC50 in µg/mL) of Synthesized 1,3,4-Thiadiazole Derivatives

| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |

| 3 | 7.56 | - | [6] |

| 4a | 51.56 | - | [6] |

| 4b | - | >50 | [6] |

| 4e | 5.36 | 3.13 | [6] |

| 4i | 2.32 | 6.51 | [6] |

| 5-FU (Standard) | 6.80 | 8.40 | [6] |

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway that could be targeted by these novel derivatives.

Caption: General workflow for the synthesis of novel derivatives.

Caption: Potential inhibition of the Ras/Raf/MEK/ERK pathway.

References

- 1. This compound [myskinrecipes.com]

- 2. dovepress.com [dovepress.com]

- 3. chemmethod.com [chemmethod.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Chloro-1,3,4-thiadiazol-2-amine in Anticancer Drug Discovery

Introduction

The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention in oncology research due to their potent anticancer properties, which are often attributed to their ability to act as bioisosteres of pyrimidines and disrupt DNA replication processes.[2] The incorporation of a chloro group at the 5-position and an amine group at the 2-position of the 1,3,4-thiadiazole ring provides a versatile platform for the synthesis of novel anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing 5-Chloro-1,3,4-thiadiazol-2-amine and its derivatives in anticancer drug discovery.

Synthesis of Anticancer Agents from 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

A common starting material for the synthesis of potent anticancer agents is 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. The following protocols outline the synthesis of key intermediates and final compounds with demonstrated cytotoxic activity.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2)

This protocol describes the synthesis of a key intermediate for further derivatization.

-

Materials:

-

5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1)

-

Anhydrous sodium acetate

-

Dry acetone

-

Chloroacetyl chloride

-

-

Procedure:

-

To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1) (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the product.

-

Protocol 2: General Procedure for the Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide Derivatives (4a-i)

This protocol outlines the synthesis of a series of piperazine and piperidine derivatives with significant anticancer activity.

-

Materials:

-

2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (2)

-

Appropriate secondary amine (e.g., substituted piperazines, benzyl piperidine)

-

Triethylamine (TEA)

-

Dry benzene

-

-

Procedure:

-

A mixture of intermediate 2 (1 mmol), the appropriate secondary amine (1 mmol), and a catalytic amount of triethylamine in dry benzene (20 mL) is refluxed for 16–20 hours.[3]

-

Monitor the reaction by TLC.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to afford the final compounds.[3]

-

Anticancer Activity and Structure-Activity Relationship (SAR)

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that the nature of the substituent at the 5-position and modifications at the 2-amino group significantly influence the anticancer potency.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Table 1: IC50 Values (µg/mL) of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives [3]

| Compound | Substituent on Piperazine/Piperidine Ring | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |

| 4a | 4-Methyl | >100 | 44.87 ± 3.59 |

| 4d | 4-(p-tolyl) | 8.35 ± 0.61 | 10.15 ± 0.92 |

| 4e | 4-(o-ethoxyphenyl) | 2.34 ± 0.18 | 3.13 ± 0.25 |

| 4g | 4-(4-Fluorophenyl) | 15.25 ± 1.18 | 21.43 ± 1.78 |

| 4i | 1-Benzyl (piperidine) | 3.56 ± 0.29 | 4.78 ± 0.38 |